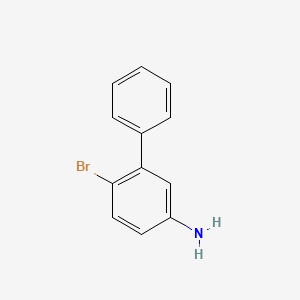

3-Amino-6-bromobiphenyl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

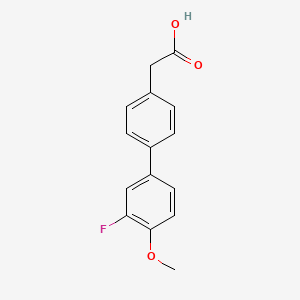

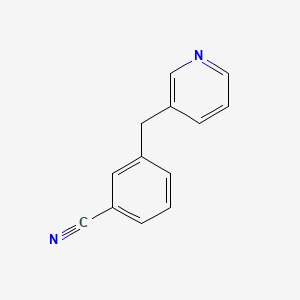

3-Amino-6-bromobiphenyl is a chemical compound with the molecular formula C₁₂H₁₀BrN . It is used as a reactant in the preparation of chloro aryl indolecarboxamide derivatives as inhibitors of human liver glycogen phosphorylase a . It is also used in the synthesis of large and stable colloidal graphene quantum dots with tunable size .

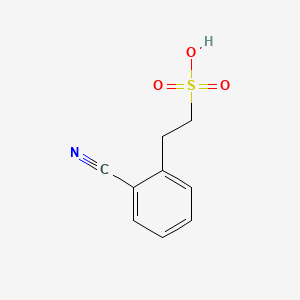

Molecular Structure Analysis

The molecular structure of 3-Amino-6-bromobiphenyl consists of a biphenyl group where one of the hydrogen atoms is replaced by a bromine atom and another hydrogen atom is replaced by an amino group . The exact mass of the molecule is 246.99966 g/mol .Chemical Reactions Analysis

3-Amino-6-bromobiphenyl is used as a reactant in the preparation of chloro aryl indolecarboxamide derivatives . These derivatives are known to inhibit human liver glycogen phosphorylase a . It is also used in the synthesis of large and stable colloidal graphene quantum dots .Wissenschaftliche Forschungsanwendungen

- Application : These derivatives act as inhibitors of human liver glycogen phosphorylase A, an enzyme involved in glycogen metabolism. By modulating this enzyme, scientists aim to explore potential therapeutic interventions related to metabolic disorders and glycogen storage diseases .

- Application : 3-Amino-6-bromobiphenyl has been utilized in the synthesis of large and stable colloidal GQDs. These quantum dots exhibit tunable size and can find applications in optoelectronics, bioimaging, and drug delivery systems .

- Application : 3-Amino-6-bromobiphenyl serves as a versatile building block for constructing more complex organic compounds. Medicinal chemists may use it to design potential drug candidates or probe biological pathways .

- Application : Researchers investigate the absorption, emission, and fluorescence behavior of 3-Amino-6-bromobiphenyl. These studies contribute to fields like materials science, luminescent materials, and sensors .

- Application : By functionalizing electrodes with 3-Amino-6-bromobiphenyl or its derivatives, scientists can develop sensitive sensors for detecting specific molecules (e.g., neurotransmitters, environmental pollutants, or biomarkers) in real-time .

- Application : Researchers explore the use of 3-Amino-6-bromobiphenyl to modify surfaces of materials (e.g., polymers, nanoparticles, or electrodes). This modification can improve adhesion, wettability, or reactivity, impacting fields like coatings, adhesives, and catalysis .

Inhibitors of Human Liver Glycogen Phosphorylase A

Colloidal Graphene Quantum Dots (GQDs)

Organic Synthesis and Medicinal Chemistry

Photophysical Studies

Electrochemical Sensors and Biosensors

Materials Science and Surface Modification

Eigenschaften

IUPAC Name |

4-bromo-3-phenylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN/c13-12-7-6-10(14)8-11(12)9-4-2-1-3-5-9/h1-8H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZTUHSJLGKCOSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657666 |

Source

|

| Record name | 6-Bromo[1,1'-biphenyl]-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1036750-83-0 |

Source

|

| Record name | 6-Bromo[1,1'-biphenyl]-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2'-fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B581128.png)

![4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B581129.png)

![4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B581130.png)

![6-Fluoroimidazo[1,2-a]pyridine-3-carboximidamide](/img/structure/B581148.png)